molecular formula C19H13NO2S B3063446 Phenyl Phenothiazine-10-carboxylate CAS No. 66721-07-1

Phenyl Phenothiazine-10-carboxylate

Cat. No.: B3063446
CAS No.: 66721-07-1
M. Wt: 319.4 g/mol
InChI Key: FGMRQVNHYGGLSF-UHFFFAOYSA-N
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Description

Phenyl 10H-phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One common method includes the use of a laser desorption/ionization technique, where the compound is site-specifically carboxylated . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of phenyl 10H-phenothiazine-10-carboxylate may involve large-scale synthesis using similar carboxylation techniques. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Phenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

Phenyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 10H-phenothiazine-10-carboxylate involves the formation of radical cations through site-specific carboxylation. These radical cations can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to form stable radical cations makes it useful in mass spectrometry and other analytical techniques .

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its wide range of applications in medicine and materials science.

    Phenoxazine: A structurally similar compound with different electronic properties.

    Carboxylated Phenothiazines: Other derivatives with carboxyl groups at different positions on the phenothiazine core.

Uniqueness: Phenyl 10H-phenothiazine-10-carboxylate is unique due to its specific carboxylation pattern, which enhances its ability to form stable radical cations. This property makes it particularly useful in analytical techniques like mass spectrometry, where it can improve the detection of neutral small molecules .

Properties

CAS No.

66721-07-1

Molecular Formula

C19H13NO2S

Molecular Weight

319.4 g/mol

IUPAC Name

phenyl phenothiazine-10-carboxylate

InChI

InChI=1S/C19H13NO2S/c21-19(22-14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)20/h1-13H

InChI Key

FGMRQVNHYGGLSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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